molecular formula C16H28BNO4 B592320 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 1121057-77-9

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B592320
M. Wt: 309.213
InChI Key: VXOCSENAGKVASP-UHFFFAOYSA-N
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Description

“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . It is a solid with a density of 1.1±0.1 g/cm3 . It has a boiling point of 348.0±52.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 3 freely rotating bonds .

Scientific Research Applications

  • Scientific Field: Polymerization

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used as catalysts in polymerization reactions .
    • Method of Application : These compounds can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results or Outcomes : The result of these reactions is the formation of new polymers with specific properties. The exact outcomes would depend on the specific reactants and conditions used .
  • Scientific Field: Biomedical Research

    • Application : Some compounds with similar structures have been described as powerful inhibitors that can impede the advancement of diverse cancer forms by selectively targeting a vital protein .
    • Method of Application : These compounds could be used in biomedical research to study their effects on cancer cells .
    • Results or Outcomes : These compounds have shown potential in curbing tumor expansion and metastasis .
  • Scientific Field: Organic Synthesis

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in borylation reactions .
    • Method of Application : These compounds can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results or Outcomes : The result of these reactions is the formation of new organic compounds with specific properties. The exact outcomes would depend on the specific reactants and conditions used .
  • Scientific Field: Polymerization Catalysts

    • Application : Compounds with similar structures have been used as catalysts in polymerization reactions .
    • Method of Application : These compounds could be used in various polymerization reactions to control the structure and properties of the resulting polymers .
    • Results or Outcomes : The use of these catalysts can lead to the formation of polymers with unique properties that can be tailored for specific applications .
  • Scientific Field: Biomedical Compound

    • Application : “tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate” is a cutting-edge biomedical compound that holds immense potential in combating specific ailments .
    • Method of Application : Functioning as a powerful inhibitor, this compound effectively impedes the advancement of diverse cancer forms by selectively targeting a vital protein .
    • Results or Outcomes : Displaying exceptional prowess in curbing tumor expansion and metastasis, it exhibits a distinctive chemical configuration that enables unparalleled precision and efficacy in its cellular intervention .
  • Scientific Field: Borylation Reactions

    • Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method of Application : It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results or Outcomes : The result of these reactions is the formation of new organic compounds with specific properties .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h11H,8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOCSENAGKVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116417
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

1121057-77-9
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1121057-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(TERT-BUTOXYCARBONYL)-1,4,5,6-TETRAHYDROPYRIDIN-3-YL) BORONIC ACID PINACOL ESTER
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Synthesis routes and methods

Procedure details

A flask with 4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane) (10.48 g, 43.7 mmol), (dppf)PdCl2 (0.930 g, 1.139 mmol), and potassium acetate (11.18 g, 114 mmol) was flushed with N2 (3×), then 1,4-dioxane (100 mL) was added followed by a solution of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate and tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1:1 ratio, 12.58 g, 38.0 mmol) in 1,4-dioxane (100 mL). The solution was heated in an 80° C. oil bath for 20 hours. The reaction was quenched with water (100 mL) and the aqueous layer extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated aqueous NaCl (100 mL), dried with magnesium sulfate (MgSO4), and concentrated. The residue was purified by silica gel chromatography using ISCO™ (330 g SiO2, O-20% EtOAc/hexane) to give tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate (7.29 g, 23.58 mmol, 62.1% yield) (inseparable 2:1 mixture of olefin regioisomers) as a white solid.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane)
Quantity
10.48 g
Type
reactant
Reaction Step Two
Quantity
11.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Citations

For This Compound
2
Citations
S Jahid, JA Ortega, LM Vuong, IM Acquistapace… - Cell reports, 2022 - cell.com
CDC42 family GTPases (RHOJ, RHOQ, CDC42) are upregulated but rarely mutated in cancer and control both the ability of tumor cells to invade surrounding tissues and the ability of …
Number of citations: 6 www.cell.com
W Rewcastle, BC Baguley, JU Flanagan, WA Denny… - researchgate.net
S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. Page 1 S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase …
Number of citations: 2 www.researchgate.net

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